molecular formula C18H16N2O B14447152 1-Ethyl-5,6-diphenylpyrazin-2(1H)-one CAS No. 78174-92-2

1-Ethyl-5,6-diphenylpyrazin-2(1H)-one

Cat. No.: B14447152
CAS No.: 78174-92-2
M. Wt: 276.3 g/mol
InChI Key: KAJOQWPMCVFFTM-UHFFFAOYSA-N
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Description

1-Ethyl-5,6-diphenylpyrazin-2(1H)-one is a heterocyclic compound that belongs to the pyrazine family. Pyrazines are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-5,6-diphenylpyrazin-2(1H)-one typically involves the condensation of appropriate precursors under controlled conditions. A common method might include the reaction of ethyl-substituted hydrazine with benzil or benzoin in the presence of a catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-5,6-diphenylpyrazin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides.

    Reduction: Formation of reduced derivatives.

    Substitution: Introduction of different functional groups.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Use of halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield pyrazine N-oxides, while substitution could introduce various functional groups at specific positions on the pyrazine ring.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-Ethyl-5,6-diphenylpyrazin-2(1H)-one would depend on its specific application. In biological systems, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-5,6-diphenylpyrazine: Lacks the oxygen atom at the 2-position.

    1-Methyl-5,6-diphenylpyrazin-2(1H)-one: Has a methyl group instead of an ethyl group.

Uniqueness

1-Ethyl-5,6-diphenylpyrazin-2(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group and the oxygen atom at the 2-position can significantly impact its properties compared to similar compounds.

Properties

CAS No.

78174-92-2

Molecular Formula

C18H16N2O

Molecular Weight

276.3 g/mol

IUPAC Name

1-ethyl-5,6-diphenylpyrazin-2-one

InChI

InChI=1S/C18H16N2O/c1-2-20-16(21)13-19-17(14-9-5-3-6-10-14)18(20)15-11-7-4-8-12-15/h3-13H,2H2,1H3

InChI Key

KAJOQWPMCVFFTM-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C=NC(=C1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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